molecular formula C19H23N5O5 B12930444 (2R,3R,4S,5R)-2-(6-(((R)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-(((R)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12930444
M. Wt: 401.4 g/mol
InChI Key: SCVTYJLQVLQIMF-BYMDKACISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3R,4S,5R)-2-(6-((®-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base linked to a tetrahydrofuran ring, which is further substituted with a phenylpropanolamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

    Formation of the purine base: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tetrahydrofuran ring: This step may involve glycosylation reactions.

    Introduction of the phenylpropanolamine moiety: This can be done through reductive amination or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various analogs.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its interactions with biological targets can be explored for drug development.

Industry

In the industrial sector, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropanolamine moiety may play a role in binding to these targets, while the purine base and tetrahydrofuran ring may contribute to the overall activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Phenylpropanolamine: A compound with a similar phenylpropanolamine moiety.

    Ribavirin: An antiviral compound with a similar purine base.

Uniqueness

The uniqueness of the compound lies in its specific combination of structural features, which may confer unique biological and chemical properties

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O5/c25-7-12(6-11-4-2-1-3-5-11)23-17-14-18(21-9-20-17)24(10-22-14)19-16(28)15(27)13(8-26)29-19/h1-5,9-10,12-13,15-16,19,25-28H,6-8H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1

InChI Key

SCVTYJLQVLQIMF-BYMDKACISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.